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DEEP RED Probes for Labeling Acidic Organelles: Application Notes and Protocols

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Compound of Interest		
Compound Name:	DEEP RED	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the use of **DEEP RED** fluorescent probes for the selective labeling and tracking of acidic organelles, primarily lysosomes, in live cells.

Introduction

DEEP RED fluorescent probes are a class of lipophilic, cell-permeable dyes designed for the visualization of acidic organelles in live-cell imaging applications. These probes readily cross the plasma membrane and accumulate in organelles with low internal pH, such as lysosomes and late endosomes. Upon sequestration within these acidic compartments, the probes exhibit a significant enhancement in fluorescence intensity, enabling high-contrast imaging with minimal background signal. This characteristic makes them invaluable tools for studying lysosomal biology, including their morphology, trafficking, and involvement in cellular processes like autophagy, endocytosis, and drug delivery.

The mechanism of action for most **DEEP RED** lysosomal probes is based on their chemical nature as weak bases. In the neutral pH of the cytoplasm, these probes are largely unprotonated and membrane-permeant. However, upon encountering the acidic lumen of lysosomes (pH 4.5-5.0), they become protonated and trapped, leading to their accumulation. The acidic environment also typically enhances their quantum yield, further contributing to the bright fluorescent signal.



Product Information and Specifications

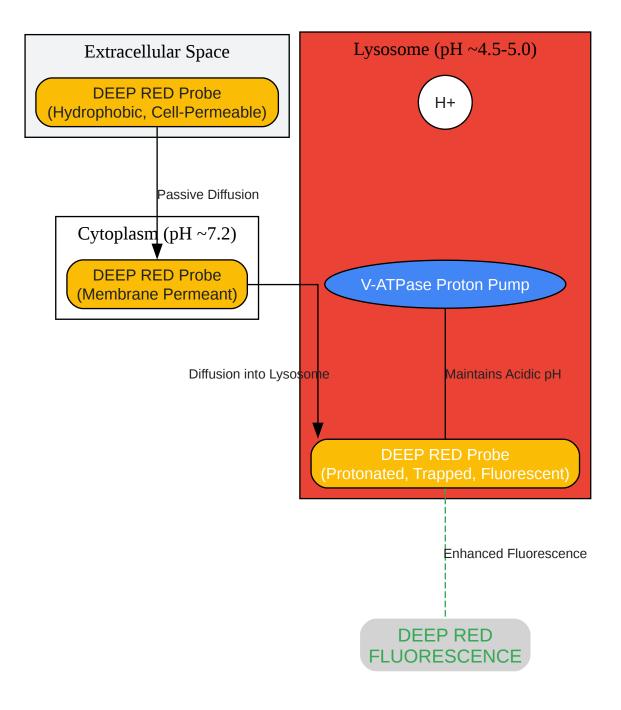
Several commercially available **DEEP RED** probes are available for lysosomal staining. Their key characteristics are summarized in the table below for easy comparison.

Property	LysoBrite™ Deep Red	LysoTracker™ Deep Red	CytoPainter LysoDeep Red	HMSiR680-Me
Excitation (nm)	596[1]	~647	596[2]	~680[3]
Emission (nm)	619[1]	~668	619[2]	Not specified
Quantum Yield	Data not available	Data not available	Data not available	Data not available
Photostability	High[4]	Lower than some newer dyes[3]	High	Superior to LysoTracker Deep Red[3]
Cell Permeability	Yes	Yes	Yes	Yes
Toxicity	Minimal[5]	Can affect lysosome motility over time[3]	Low	No detrimental effects on cell health[3]
Signal Retention	Can be retained for over a week[5]	Can be used for a few hours[4]	Good cellular retention	Compatible with overnight time-lapse experiments[3]

Mechanism of Action and Experimental Workflow

The accumulation of **DEEP RED** probes in lysosomes is a passive process driven by the pH gradient between the cytoplasm and the acidic organelle.



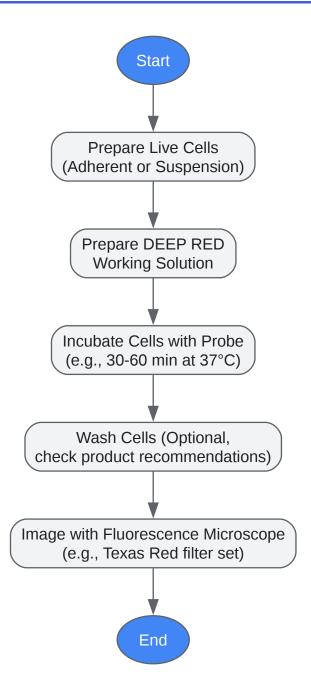


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Caption: Mechanism of **DEEP RED** probe accumulation in lysosomes.

The general workflow for labeling lysosomes with **DEEP RED** probes involves probe preparation, incubation with live cells, and subsequent imaging.





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Caption: General experimental workflow for lysosomal labeling.

Detailed Experimental Protocols

The following are generalized protocols for staining adherent and suspension cells. Optimal conditions may vary depending on the specific cell type and experimental setup.

Staining Adherent Cells



Materials:

- **DEEP RED** lysosomal probe (e.g., LysoBrite[™] **Deep Red**, LysoTracker[™] **Deep Red**)
- Live Cell Staining Buffer or appropriate cell culture medium
- 96-well black wall/clear bottom plate or coverslips in a petri dish
- Fluorescence microscope with appropriate filter sets (e.g., Texas Red)

Protocol:

- Cell Seeding: Grow adherent cells on coverslips, in a petri dish, or in a 96-well black wall/clear bottom plate to the desired confluence.
- Prepare Working Solution: Prepare the **DEEP RED** probe working solution by diluting the stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., Hanks and 20 mM Hepes buffer, HHBS). A typical final concentration ranges from 50 to 100 nM, but should be optimized for each cell line.[6] Protect the working solution from light.
- Cell Staining: Remove the culture medium from the cells and add the pre-warmed DEEP
 RED working solution.
- Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30 to 60 minutes.[7] The optimal incubation time may vary.
- Washing (Optional): For some probes, washing is not required. If high background is observed, gently wash the cells once or twice with pre-warmed culture medium or buffer.
- Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission spectra (e.g., Ex/Em = 590/620 nm for probes with Texas Red-like spectra).[7]

Staining Suspension Cells

Materials:

DEEP RED lysosomal probe



- Live Cell Staining Buffer or appropriate cell culture medium
- Microcentrifuge tubes
- Fluorescence microscope or flow cytometer

Protocol:

- Cell Preparation: Centrifuge the cell suspension at approximately 1000 rpm for 5 minutes to obtain a cell pellet.[7]
- Resuspend Cells: Gently resuspend the cell pellet in pre-warmed (37°C) culture medium.
- Prepare Working Solution: Prepare the **DEEP RED** probe working solution as described for adherent cells.
- Cell Staining: Add the working solution to the resuspended cells.
- Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30 to 60 minutes.
- Washing (Optional): Centrifuge the cells to pellet, remove the supernatant containing the probe, and resuspend in fresh, pre-warmed medium.
- Analysis: The stained cells can be analyzed by fluorescence microscopy (by placing a drop on a slide) or by flow cytometry using the appropriate laser and emission filters.

Troubleshooting



Issue	Possible Cause	Solution
Weak or No Signal	- Insufficient probe concentration or incubation time.	- Increase the probe concentration or extend the incubation period.[7]- Ensure the correct filter set is being used for imaging.
- Lysosomes are not sufficiently acidic.	- Use a positive control (e.g., cells known to have acidic lysosomes) Avoid using lysosomotropic agents that neutralize lysosomal pH.	
High Background Fluorescence	- Probe concentration is too high.	- Reduce the probe concentration Include a wash step after incubation.
- Non-specific binding.	- Decrease incubation time Ensure the use of a high- quality, serum-free medium for staining if necessary.	
Cell Death or Altered Morphology	- Probe-induced cytotoxicity.	- Lower the probe concentration Reduce the incubation time Use a less toxic probe if available.
Photobleaching	- Excessive exposure to excitation light.	- Reduce the intensity and duration of the excitation light Use an anti-fade mounting medium for fixed cells (if applicable) Use a more photostable probe like HMSiR680-Me or LysoBrite™ dyes.[3][4]

Concluding Remarks



DEEP RED fluorescent probes are powerful and easy-to-use tools for the study of lysosomes in living cells. Their bright fluorescence in the far-red spectrum minimizes phototoxicity and autofluorescence, making them suitable for long-term imaging experiments. By following the provided protocols and optimizing conditions for specific cell types, researchers can obtain high-quality, reproducible data on lysosomal dynamics and function. For advanced applications requiring high photostability and super-resolution imaging, newer generation dyes such as HMSiR680-Me may offer significant advantages over traditional probes.[3]

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